N,2-dimethylpyridin-4-amine
Overview
Description
N,2-Dimethylpyridin-4-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the second carbon of the pyridine ring. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. It is commonly used as a catalyst in various chemical reactions, particularly in esterification and acylation processes .
Mechanism of Action
Target of Action
N,2-dimethylpyridin-4-amine (DMAP) is a highly versatile nucleophilic catalyst . It primarily targets organic reactions, particularly acylation reactions and esterifications . It has been reported to be used as a catalyst for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .
Mode of Action
DMAP is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . This allows it to strongly activate nitrogen atoms in the pyridine ring for nucleophilic substitution . This property significantly catalyzes the acylation of high steric hindrance and low reactivity alcohols and amines . The method is environmentally friendly, requiring only minimum catalyst loading .
Biochemical Pathways
DMAP’s mode of action affects the biochemical pathways of organic synthesis. It is used in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
Pharmacokinetics
It is known that dmap is a stable compound and soluble in most organic solvents , which may influence its bioavailability.
Result of Action
The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it has been used as a catalyst for the facile synthesis of indoles and 1H-tetrazoles . The method is environmentally friendly, requiring only minimum catalyst loading .
Action Environment
The action of DMAP can be influenced by environmental factors. For instance, the reaction of DMAP in organic synthesis is often carried out under a solvent-free environment . Moreover, thermal studies have been carried out to determine its stability for temperature-dependent reactions . It is also worth noting that DMAP is stable and incompatible with acids and oxidizing agents .
Biochemical Analysis
Biochemical Properties
N,2-Dimethylpyridin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a catalyst in organic synthesis, particularly in coupling reactions such as esterification and amide formation . It also interacts with functional groups like TBS and Boc, protecting them during chemical reactions . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cell behavior and function . These effects underscore the compound’s potential in regulating cellular processes and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes and proteins, modulating their activity . This binding can result in either inhibition or activation of the target enzymes, depending on the context of the interaction . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound exhibits high thermal stability, making it suitable for temperature-dependent reactions . Its stability may vary under different experimental conditions, affecting its efficacy and long-term impact on cellular processes . Understanding these temporal effects is essential for optimizing the use of this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating cellular processes . At high doses, this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Studies have identified threshold effects, where the compound’s impact changes significantly with varying dosages . These findings emphasize the need for careful dosage considerations when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in reactions catalyzed by enzymes such as esterases and amidases, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and overall impact on cellular processes . Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylpyridin-4-amine can be synthesized through the amination of 2- and 4-halopyridines with dimethylamine. This method typically yields the target product in high yields (83-91%) and involves the use of copper iodide as a catalyst . Another method involves a two-step procedure starting from pyridine, which is first oxidized to form a 4-pyridylpyridinium cation, followed by reaction with dimethylamine .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyridin-4-amine undergoes various chemical reactions, including:
Esterification: It acts as a nucleophilic catalyst in the esterification of alcohols with acid anhydrides.
Acylation: It facilitates the acylation of amines and alcohols, enhancing reaction rates significantly.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and esters.
Common Reagents and Conditions:
Esterification: Typically involves acetic anhydride and an alcohol, with this compound as the catalyst.
Acylation: Uses acyl chlorides or anhydrides in the presence of the compound as a catalyst.
Major Products:
Esterification: Produces esters from alcohols and acid anhydrides.
Acylation: Forms amides and esters from amines and alcohols.
Scientific Research Applications
N,2-Dimethylpyridin-4-amine is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): Shares similar catalytic properties and is used in similar reactions.
N,N-Dimethyl-4-aminopyridine: Another derivative with comparable nucleophilicity and basicity.
Uniqueness: N,2-Dimethylpyridin-4-amine is unique due to its high nucleophilicity and ability to act as a catalyst in a wide range of reactions. Its versatility and efficiency in promoting esterification and acylation reactions make it a preferred choice in both academic and industrial settings .
Properties
IUPAC Name |
N,2-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFKIUYBRJORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609267 | |
Record name | N,2-Dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61542-05-0 | |
Record name | N,2-Dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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